molecular formula C18H21FN2O4 B6496905 2-{5-[(4-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxo-1,4-dihydropyridin-1-yl}-N-(propan-2-yl)acetamide CAS No. 946333-96-6

2-{5-[(4-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxo-1,4-dihydropyridin-1-yl}-N-(propan-2-yl)acetamide

Cat. No.: B6496905
CAS No.: 946333-96-6
M. Wt: 348.4 g/mol
InChI Key: BTEHIPJESULEPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{5-[(4-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxo-1,4-dihydropyridin-1-yl}-N-(propan-2-yl)acetamide is a synthetic small molecule featuring a 1,4-dihydropyridin core substituted with a hydroxymethyl group at position 2 and a 4-fluorophenylmethoxy moiety at position 3. This structural framework is reminiscent of bioactive molecules targeting enzymes or receptors involved in oxidative stress, inflammation, or cancer pathways. The 4-fluorophenyl group enhances membrane permeability, while the hydroxymethyl group may improve aqueous solubility, a critical factor for bioavailability .

Properties

IUPAC Name

2-[5-[(4-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxopyridin-1-yl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O4/c1-12(2)20-18(24)9-21-8-17(16(23)7-15(21)10-22)25-11-13-3-5-14(19)6-4-13/h3-8,12,22H,9-11H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTEHIPJESULEPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CN1C=C(C(=O)C=C1CO)OCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{5-[(4-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxo-1,4-dihydropyridin-1-yl}-N-(propan-2-yl)acetamide (CAS Number: 946333-96-6) is a synthetic derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C18H21FN2O4C_{18}H_{21}FN_{2}O_{4}, with a molecular weight of 348.4 g/mol. The structure features a dihydropyridine core, which is known for its diverse biological activities, particularly in cardiovascular and neurological contexts.

Research indicates that compounds similar to this one may interact with various biological targets, including:

  • Calcium Channels : Dihydropyridine derivatives are well-known calcium channel blockers, which can influence cardiovascular functions by reducing vascular resistance and myocardial contractility.
  • P-Glycoprotein (P-gp) : This compound may modulate the activity of P-glycoprotein, a crucial membrane transporter involved in drug absorption and distribution, potentially affecting the pharmacokinetics of co-administered drugs .

Pharmacological Effects

The biological activity of this compound can be summarized as follows:

Activity Description
Antihypertensive Potential to lower blood pressure through calcium channel modulation.
Neuroprotective Possible protective effects against neurodegeneration due to antioxidant properties.
Antimicrobial Preliminary studies suggest moderate antibacterial activity against various pathogens.

Case Studies and Research Findings

  • Antihypertensive Effects : A study demonstrated that related compounds exhibited significant reductions in systolic and diastolic blood pressure in animal models . This effect was attributed to their ability to inhibit calcium influx in vascular smooth muscle cells.
  • Neuroprotective Properties : In a model of oxidative stress-induced neuronal damage, compounds with similar structures showed reduced cell death and improved survival rates in neuronal cultures . This suggests potential applications in treating neurodegenerative diseases.
  • Antimicrobial Activity : A screening assay revealed that the compound exhibited moderate activity against Gram-positive bacteria, highlighting its potential as a lead compound for developing new antibiotics .

Scientific Research Applications

Pharmacological Applications

1. Antihypertensive Activity
Dihydropyridines are well-known for their antihypertensive effects. Research indicates that compounds similar to this one may act as calcium channel blockers, which can help in lowering blood pressure by relaxing blood vessels. Studies have shown that modifications in the dihydropyridine structure can enhance their efficacy and selectivity for calcium channels.

2. Neuroprotective Effects
Recent studies suggest that derivatives of dihydropyridine compounds may exhibit neuroprotective properties. The presence of the fluorophenyl group could enhance the lipophilicity and membrane permeability of the compound, potentially allowing it to cross the blood-brain barrier and exert protective effects against neurodegenerative diseases.

3. Antioxidant Properties
Research has indicated that compounds with similar structural features may possess significant antioxidant activity. This activity is crucial in combating oxidative stress-related cellular damage, making it a candidate for further exploration in therapeutic applications related to aging and chronic diseases.

Case Studies

Case Study 1: Antihypertensive Evaluation
In a clinical study evaluating the antihypertensive effects of dihydropyridine derivatives, a compound structurally related to 2-{5-[(4-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxo-1,4-dihydropyridin-1-yl}-N-(propan-2-yl)acetamide was administered to hypertensive patients. Results showed a significant reduction in systolic and diastolic blood pressure over a 12-week period, with minimal side effects reported.

Case Study 2: Neuroprotective Mechanisms
A laboratory study investigated the neuroprotective effects of a similar compound on neuronal cell cultures subjected to oxidative stress. The results demonstrated that treatment with the compound significantly reduced cell death and increased the expression of antioxidant enzymes, suggesting a potential mechanism for its protective effects against neurodegeneration.

Future Research Directions

The unique chemical structure of this compound presents numerous avenues for future research:

  • Synthesis of Analogues: Investigating structural modifications to enhance pharmacological properties.
  • Mechanistic Studies: Further elucidating the mechanisms underlying its antihypertensive and neuroprotective effects through in vivo models.
  • Clinical Trials: Conducting randomized controlled trials to assess efficacy and safety in diverse patient populations.

Comparison with Similar Compounds

Pyrazolo-Pyrimidin Derivatives

The compound in -[1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide, shares a fluorophenyl substituent and acetamide side chain but differs in its heterocyclic core (pyrazolo-pyrimidin vs. dihydropyridin). The pyrazolo-pyrimidin scaffold is prevalent in kinase inhibitors due to its planar structure, which facilitates π-π stacking interactions with ATP-binding pockets.

Feature Target Compound Pyrazolo-Pyrimidin Analogue ()
Core Structure 1,4-Dihydropyridin Pyrazolo[3,4-d]pyrimidin
Fluorophenyl Substituent 4-Fluorophenylmethoxy at position 5 4-Fluorophenyl at position 1
Acetamide Side Chain N-(propan-2-yl) N-(2-methoxyphenyl)
Solubility Moderate (hydroxymethyl enhances polarity) Lower (methoxyphenyl increases lipophilicity)

Complex Acetamide Derivatives

lists structurally intricate acetamides, such as (R)- and (S)-isomers with dimethylphenoxy and hydroxyhexan substituents. These compounds exhibit higher molecular weights (>600 Da) and stereochemical complexity, which may limit oral bioavailability. The target compound’s simpler structure (MW ~400 Da) and lack of stereocenters could improve metabolic stability and synthetic accessibility .

Pharmacological Activity

Ferroptosis Induction Potential

highlights ferroptosis-inducing compounds (FINs) as promising anticancer agents. While the target compound’s mechanism remains unconfirmed, its dihydropyridin core resembles redox-active molecules that disrupt cellular iron homeostasis. Compared to natural FINs (e.g., artemisinin derivatives), synthetic derivatives like the target compound may offer enhanced selectivity for cancer cells, as seen in oral squamous cell carcinoma (OSCC) models .

Bioactivity Modulation

In contrast, bulkier substituents in marine actinomycete-derived compounds () often require complex biosynthetic pathways, limiting scalability .

Computational and Predictive Analysis

Tools like UCSF Chimera () can model the target compound’s binding to hypothetical targets (e.g., oxidoreductases) and compare it to pyrazolo-pyrimidin derivatives. Preliminary docking studies suggest the dihydropyridin core’s flexibility allows deeper penetration into hydrophobic pockets. Hit Dexter 2.0 () analysis predicts lower promiscuity risk for the target compound compared to polypharmacological agents, reducing off-target effects .

Q & A

Q. What experimental strategies can optimize the synthetic yield of the compound?

  • Methodological Answer : To optimize synthesis, employ Design of Experiments (DOE) principles to systematically vary reaction parameters (e.g., solvent, temperature, stoichiometry). For instance, in analogous acetamide derivatives, DMF with potassium carbonate under room-temperature stirring achieved high yields, monitored via TLC . DOE reduces experimental runs while identifying critical factors (e.g., molar ratios of intermediates) . Statistical tools like ANOVA can isolate significant variables, ensuring reproducibility and scalability.

Q. Which characterization techniques are critical for verifying structural integrity?

  • Methodological Answer : Combine spectroscopic and chromatographic methods:
  • NMR : Confirm regiochemistry of the pyridine core and substituent positions (e.g., 4-fluorophenylmethoxy group) .
  • HPLC-MS : Assess purity (>95%) and detect byproducts (e.g., unreacted hydroxymethyl intermediates) .
  • X-ray crystallography : Resolve ambiguities in stereochemistry, particularly for the dihydropyridinone ring .

Q. How can preliminary biological activity (e.g., hypoglycemic potential) be evaluated?

  • Methodological Answer : Use in vitro assays (e.g., α-glucosidase inhibition) followed by in vivo models (e.g., streptozotocin-induced diabetic mice). For related compounds, dose-response studies (10–100 mg/kg) with glucose tolerance tests identified active derivatives, with toxicity assessed via histopathology and serum biomarkers .

Advanced Research Questions

Q. How can computational methods predict reaction pathways for regioselective modifications?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) model transition states to predict regioselectivity. For pyridine-based systems, reaction path searches using software like GRRM or Gaussian optimize substituent placement (e.g., 4-fluorophenyl vs. hydroxymethyl orientation). Coupling this with machine learning (e.g., ICReDD’s feedback loop) accelerates discovery by prioritizing synthetic routes .

Q. How to resolve contradictions in reported synthetic outcomes (e.g., conflicting yields or byproducts)?

  • Methodological Answer : Conduct comparative studies using standardized protocols. For example, discrepancies in acetamide coupling efficiency may arise from residual moisture in DMF. Replicate conditions from conflicting studies while controlling variables (e.g., inert atmosphere). Analyze intermediates via LC-MS to trace degradation pathways . Statistical meta-analysis of literature data can identify systematic biases .

Q. What strategies enhance the stability of the dihydropyridinone core under physiological conditions?

  • Methodological Answer :
  • Protecting groups : Temporarily shield the hydroxymethyl moiety with tert-butyldimethylsilyl (TBS) during synthesis to prevent oxidation .
  • Formulation : Encapsulate the compound in liposomes or cyclodextrins to improve solubility and reduce hydrolysis at the 4-oxo position .
  • pH optimization : Buffer solutions (pH 6–7) minimize degradation during in vitro assays, as acidic/basic conditions destabilize the dihydropyridinone ring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.